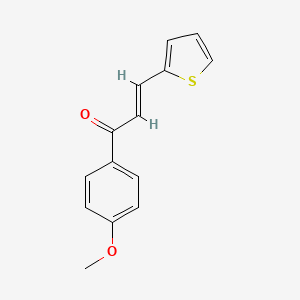
1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one involves regiospecific reactions with bifunctional heteronucleophiles, leading to efficient synthesis of heterocycles with masked or unmasked aldehyde functionality. For example, 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one can be transformed into various five and six-membered heterocycles through cyclocondensation, demonstrating the compound's versatility as a synthon (Mahata et al., 2003).
Molecular Structure Analysis
The crystal structure of closely related compounds, such as 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, has been determined, revealing a dimeric nature and crystallizing in the triclinic class. This information provides insights into the molecular arrangement and potential interactions within the crystal lattice, which are crucial for understanding the compound's properties and reactivity (Thippeswamy et al., 2011).
Chemical Reactions and Properties
The title compound and its derivatives participate in various chemical reactions, leading to the formation of novel organic structures. For instance, the reaction with methylene iodide and Zn-Cu couple under Simmons-Smith conditions produces substituted thiophenes, demonstrating its utility in synthesizing sulfur-containing heterocycles (Mahata et al., 2003).
Physical Properties Analysis
The physical properties, such as crystallinity, melting points, and solubility, are influenced by the compound's molecular structure. The dimeric nature and specific crystal packing patterns can affect these properties, as seen in related compounds (Thippeswamy et al., 2011).
Chemical Properties Analysis
The chemical properties of 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one, such as reactivity towards nucleophiles, electrophiles, and radicals, are crucial for its applications in synthesis. These properties are derived from the functional groups present in the molecule and the electronic distribution within the molecular framework. Studies on similar compounds offer insights into potential reactivity and mechanisms of reactions (Mahata et al., 2003).
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Pyrazole Derivatives : A study by Mahesha et al. (2021) describes the use of a compound related to 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one in the synthesis of 4,5-dihydro-1-(thiazol-2-yl)pyrazoles. This process involves a cyclocondensation reaction, highlighting its utility in creating novel organic compounds.
Analysis under Pressure : Bąkowicz et al. (2015) investigated the structures of chalcone analogs, including 1-(4-Methylphenyl)-3-(2-thienyl)prop-2-en-1-one, under different pressure conditions to understand their photochemical properties and molecular packing Bąkowicz et al. (2015).
Biological Properties
- Antioxidant Activity : Sulpizio et al. (2016) synthesized and tested 2'-aminochalcone derivatives, including a compound similar to 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one, for their antioxidant activities. These compounds were characterized using various spectroscopic methods, showing the potential of such molecules in biological applications Sulpizio et al. (2016).
Optoelectronic and Photophysical Properties
Charge Transfer and Fluorescence : Zhao et al. (2017) studied the fluorescence conversion in organic charge transfer cocrystals of chalcone derivatives, demonstrating significant red-shifts in fluorescence. This implies potential applications in optoelectronics Zhao et al. (2017).
Organic Solar Cell Material : Anizaim et al. (2020) synthesized ferrocenyl-chalcones, including derivatives of 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one, for use in dye-sensitized solar cells. This research highlights its potential in renewable energy technologies Anizaim et al. (2020).
Nonlinear Optical Properties : Mathew et al. (2019) explored the nonlinear optical properties of novel chalcone derivatives, including methoxy and ethoxy derivatives, using theoretical and experimental approaches. This could have implications for the development of new materials for optical technologies Mathew et al. (2019).
Semiconducting Properties : Irfan et al. (2017) conducted an in-depth study on chalcone derivatives, including those with methoxy groups, to understand their charge transport and nonlinear optical responses. Such materials are promising for semiconductor applications Irfan et al. (2017).
Crystallography and Molecular Structure
Crystal Structure Analysis : Studies like those conducted by Thippeswamy et al. (2011) focus on the crystal structure of compounds similar to 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one, providing insights into molecular geometry and intermolecular interactions Thippeswamy et al. (2011).
Hirshfeld Surface Analysis : Gomes et al. (2020) performed a detailed structural analysis on chalcone derivatives, offering an understanding of intermolecular contacts and crystal packing, which is vital for the design of new materials Gomes et al. (2020).
properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-12-6-4-11(5-7-12)14(15)9-8-13-3-2-10-17-13/h2-10H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTXYTPJTDWEBQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


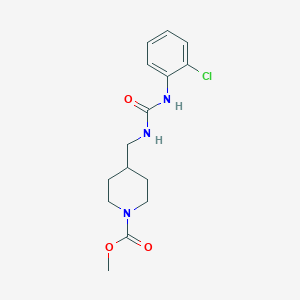
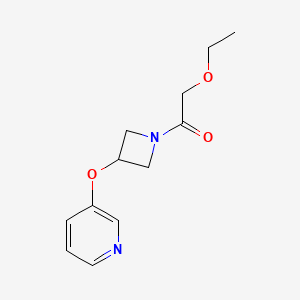
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2482712.png)
![(2-phenylthiazol-4-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2482713.png)
![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride](/img/structure/B2482715.png)
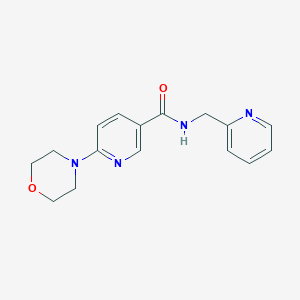
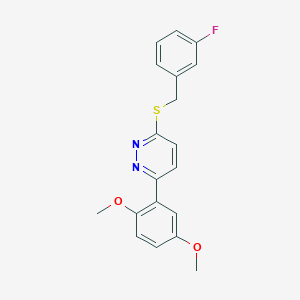
![4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B2482721.png)
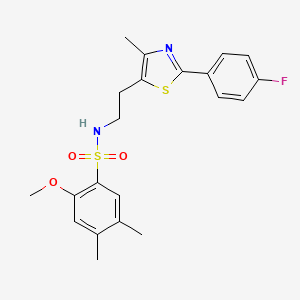
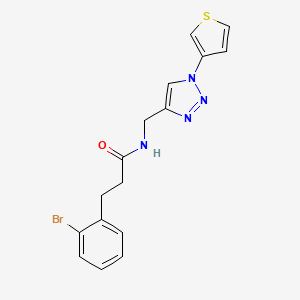
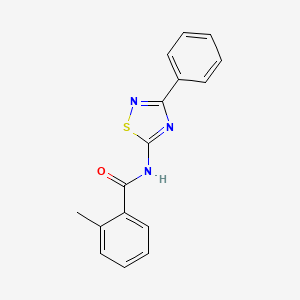
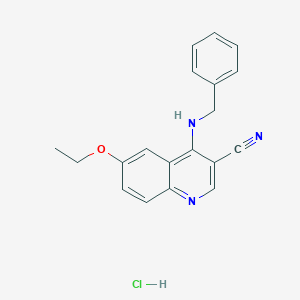
![3,5-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2482729.png)